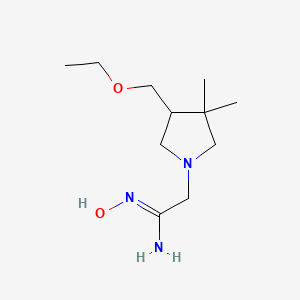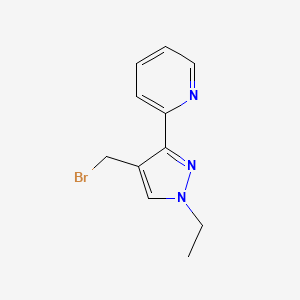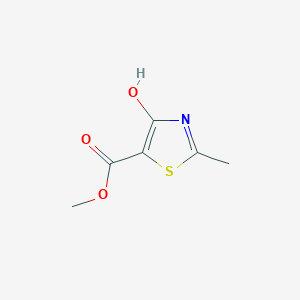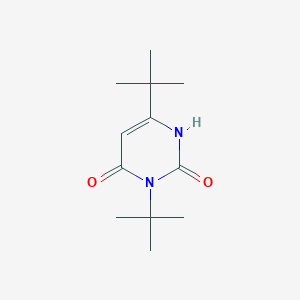
(Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N'-hydroxyacetimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrrolidine ring substituted with ethoxymethyl and dimethyl groups, and an acetimidamide moiety with a hydroxy group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 4-(ethoxymethyl)-3,3-dimethylpyrrolidine.
Introduction of the Acetimidamide Moiety: The acetimidamide group can be introduced through a reaction with an appropriate reagent, such as hydroxylamine, under controlled conditions.
Final Assembly: The final step involves the coupling of the pyrrolidine ring with the acetimidamide moiety to form the desired compound.
Industrial Production Methods
Industrial production of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow synthesis and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the acetimidamide moiety, converting it to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrrolidine ring or the acetimidamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxymethyl group can yield ethoxyacetic acid, while reduction of the acetimidamide moiety can produce ethoxymethyl-dimethylpyrrolidine.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. Its ability to undergo various chemical reactions makes it a versatile tool for investigating enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, leading to the development of new drugs for treating various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Z)-2-(4-(methoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide
- (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxypropionamide
- (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxybutyramide
Uniqueness
What sets (Z)-2-(4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl)-N’-hydroxyacetimidamide apart from similar compounds is its specific combination of functional groups and stereochemistry. This unique structure allows it to interact with molecular targets in ways that other compounds cannot, making it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H23N3O2 |
|---|---|
Molekulargewicht |
229.32 g/mol |
IUPAC-Name |
2-[4-(ethoxymethyl)-3,3-dimethylpyrrolidin-1-yl]-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C11H23N3O2/c1-4-16-7-9-5-14(6-10(12)13-15)8-11(9,2)3/h9,15H,4-8H2,1-3H3,(H2,12,13) |
InChI-Schlüssel |
AGKNJRONNDJCQX-UHFFFAOYSA-N |
Isomerische SMILES |
CCOCC1CN(CC1(C)C)C/C(=N/O)/N |
Kanonische SMILES |
CCOCC1CN(CC1(C)C)CC(=NO)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(E)-but-2-enedioic acid;N,N-dimethyl-2-[phenyl(pyridin-2-yl)methoxy]ethanamine](/img/structure/B13429291.png)
![2-(2-Bromoacetamide)-3-benzoyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B13429298.png)
![4-hydroxy-1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one](/img/structure/B13429299.png)



![1-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methyl-5-nitrobenzene](/img/structure/B13429330.png)

